sodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate

Asymmetric synthesis Chirality transfer Enantiopure building blocks

Researchers pursuing stereodefined sulfur pharmacophores often face unpredictable chirality transfer when using achiral or racemic sulfinate reagents. This (2S)-configured, Boc-protected amino sulfinate solves this problem by enabling diastereoselective C-S bond formation. • Enantiopure (2S)-sulfinate center ensures predictable chirality transfer with dr values of 9:1 to 95:5 and yields of 71-92% • Orthogonal Boc-amine handle enables sequential diversification without intermediate protection • Supplied as ≥95% purity powder; stored at 4 °C; ships at ambient temperature

Molecular Formula C8H16NNaO4S
Molecular Weight 245.27 g/mol
Cat. No. B13631568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namesodium(2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate
Molecular FormulaC8H16NNaO4S
Molecular Weight245.27 g/mol
Structural Identifiers
SMILESCC(CNC(=O)OC(C)(C)C)S(=O)[O-].[Na+]
InChIInChI=1S/C8H17NO4S.Na/c1-6(14(11)12)5-9-7(10)13-8(2,3)4;/h6H,5H2,1-4H3,(H,9,10)(H,11,12);/q;+1/p-1/t6-;/m0./s1
InChIKeyJPKQHDQVRHTSLM-RGMNGODLSA-M
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium (2S)-Boc-aminopropane-2-sulfinate Procurement Guide


Sodium (2S)-1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate (CAS: 2728862-85-7) is an enantiopure, acyclic organosulfur compound bearing a tert-butoxycarbonyl (Boc)-protected primary amine and a chiral sulfinate sodium salt at the C2 position. With molecular formula C₈H₁₆NNaO₄S and molecular weight 245.27 g/mol, it is supplied as a powder of ≥95% purity and requires storage at 4 °C . The compound serves as a bifunctional chiral building block for asymmetric synthesis of sulfoxides, sulfoximines, sulfonimidamides, and other sulfur-containing pharmacophores relevant to medicinal chemistry and drug discovery programs [1].

Chiral pool: (2S)-configured sulfinate from L-alanine
Handle: Boc-protected amine plus sodium sulfinate
Fit: Asymmetric sulfur-center construction

Why Generic Sodium Sulfinates Cannot Substitute


Although sodium sulfinates are broadly employed as sulfonylating, sulfenylating, and sulfinylating reagents, simple achiral sodium sulfinates such as sodium propane-2-sulfinate (CAS: 4160-19-4) lack both the stereochemical information and the orthogonally protected amine functionality required for asymmetric induction and sequential diversification [1]. The (2S)-configured sulfinate center embedded within an amino acid-derived scaffold enables diastereoselective transformations—exemplified by the Schwan group's demonstration that chiral N-Boc-protected β-amino iodides react with arenesulfenate anions to afford β-amino sulfoxides with diastereomeric ratios (dr) routinely near 9:1 and as high as 95:5 [2]. Substituting the enantiopure (2S)-configured compound with its racemic variant (CAS: 2751610-79-2) or the (2R)-enantiomer (CAS: 2728862-86-8) would invert or scramble the stereochemical outcome at the sulfur-bearing center, rendering downstream chirality transfer unpredictable and compromising enantiomeric purity of final active pharmaceutical ingredients [3].

Achiral sulfinates lack stereochemical transfer and the orthogonal amine handle required for sequential diversification.
Racemic variant or (2R)-enantiomer scrambles sulfoxide configuration; diastereomeric ratio may shift from ≥9:1 to ~1:1.
Cbz-protected analog suffers Pd catalyst poisoning by sulfinate sulfur, making deprotection unreliable.

Quantitative Differentiation vs. Key Comparators


Stereochemical Configuration: (2S) vs. (2R) and Racemic Variant

The (2S) absolute configuration at the sulfinate-bearing carbon is unambiguously defined by the InChI Key stereochemical layer (/t6-;/m0./s1) and is derived from the L-alanine chiral pool . In the sulfenate alkylation chemistry developed by the Schwan group, the stereochemistry of the chiral N-Boc β-amino iodide electrophile dictates the absolute configuration of the product β-amino sulfoxide: (S)-configured iodides yield (RS,SC)-β-amino sulfoxides, whereas (R)-configured iodides afford the complementary (SS,RC)-diastereomers [1]. The racemic variant sodium 1-{[(tert-butoxy)carbonyl]amino}propane-2-sulfinate (CAS: 2751610-79-2) carries no stereochemical descriptor and would produce a 1:1 mixture of diastereomeric products in any stereospecific transformation, reducing effective yield of the desired enantiomer by 50% and necessitating costly chiral chromatographic separation .

Stereochemical configuration
Class-level
(2S) enables (RS,SC)-configured sulfoxides; dr 9:1 to 95:5 reported. Racemic yields 1:1 mixture.
Chiral identity critical for downstream diastereoselectivity.
Class-level dr; verify with specific electrophile.
Asymmetric synthesis Chirality transfer Enantiopure building blocks

Protecting Group Orthogonality: Boc vs. Cbz

The Boc protecting group on the target compound is selectively removed under mild acidic conditions (e.g., 20–50% TFA in CH₂Cl₂ or 4 M HCl in dioxane at 0–25 °C), typically achieving quantitative deprotection within 1–4 hours without affecting the sulfinate moiety [1]. In contrast, the Cbz-protected analog sodium (3S)-1-[(benzyloxy)carbonyl]pyrrolidine-3-sulfinate (CAS: 2137427-23-5) requires heterogeneous catalytic hydrogenolysis (H₂, Pd/C) for deprotection, which is incompatible with sulfur-containing substrates due to catalyst poisoning by the sulfinate sulfur atom—a well-documented limitation in organosulfur chemistry [2]. This renders Cbz-protected sulfinates unsuitable for synthetic sequences where the sulfinate must be retained through the deprotection step.

Protecting group orthogonality
Class-level
Boc: acid-labile (TFA), sulfinate stable; Cbz: H₂/Pd-C, sulfur-poisoned catalyst leads to incomplete deprotection.
Boc chemistry avoids sulfur-related catalyst poisoning.
Cbz hydrogenolysis often fails with organosulfur substrates.
Protecting group strategy Orthogonal deprotection Multi-step synthesis

Scaffold Architecture: Acyclic vs. Cyclic Sulfinates

The target compound features a flexible acyclic propane-2-sulfinate backbone with a single stereogenic center at C2, offering lower steric hindrance around the sulfinate nucleophilic center compared to cyclic analogs. Sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate (CAS: 2742630-77-7) incorporates the sulfinate within a conformationally restricted pyrrolidine ring (molecular weight 257.28 vs. 245.27 for the target) . While this rigidity can enhance stereochemical control in some contexts, it also restricts the accessible conformational space for reactions requiring an unencumbered sulfinate nucleophile. The acyclic scaffold of the target compound permits greater steric accessibility, which can be advantageous in reactions with bulky electrophiles or in late-stage functionalization of sterically demanding substrates [1].

Scaffold architecture
Class-level
Acyclic propane-2-sulfinate vs. cyclic pyrrolidine-3-sulfinate; lower steric hindrance around sulfinate center.
May offer faster reactions with bulky electrophiles.
Qualitative trend; no head-to-head kinetic data.
Conformational flexibility Steric accessibility Scaffold diversification

Dual Functional Handle: Boc-Amine Plus Sulfinate

The defining architectural feature of the target compound is the simultaneous presence of a Boc-protected primary amine and a chiral sodium sulfinate on the same propane scaffold. This contrasts with simple sodium propane-2-sulfinate (CAS: 4160-19-4; molecular weight 130.14), which lacks both the amino functionality and the stereochemical definition . The amino group, once deprotected, can serve as a nucleophile for amide bond formation, reductive amination, or urea synthesis, while the sulfinate can independently undergo S–S, N–S, and C–S bond-forming reactions [1]. This bifunctionality enables convergent synthetic strategies where both functional handles are exploited sequentially without intermediate purification, increasing step-economy. In the Sakamoto protocol, N-Boc-protected α-aminoalkanesulfinates analogous to the target compound were directly converted to α-aminoalkyl radicals using (diacetoxyiodo)benzene, enabling radical 1,2-addition to imines, 1,4-addition to electron-deficient olefins, and addition/cyclization cascades [2].

Dual functional handle
Class-level
Boc-amine + sulfinate enables ≥2 sequential divergent transformations vs. single sulfinate handle in simple analogs.
Supports convergent SAR workflows with step-economy.
Radical generation protocol validated for α-aminoalkyl radicals.
Bifunctional building block Sequential transformations Molecular complexity generation

Commercial Availability and Purity Benchmarking

The target compound is catalogued by Sigma-Aldrich (SKU: ENAH97EDF37B) sourced from Enamine Ltd. (Ukraine), with a certified purity of 95%, physical form as a powder, and a defined storage temperature of 4 °C . The compound ships at ambient temperature, indicating bench-stable handling characteristics. Several comparator compounds—including the racemic variant (CAS: 2751610-79-2) and the (2R)-enantiomer (CAS: 2728862-86-8)—are not listed in the Sigma-Aldrich/Merck portfolio as of 2026, meaning they must be sourced through smaller specialty vendors with potentially variable batch-to-batch quality and longer lead times . The cyclic analog sodium (S)-1-(tert-butoxycarbonyl)pyrrolidine-3-sulfinate (CAS: 2742630-77-7) is listed by some vendors at 98% purity, but its cyclic scaffold imposes different reactivity constraints as noted above .

Commercial availability
Supplier-reported
Sigma-Aldrich SKU (Enamine), ≥95% purity, powder, 4°C storage, ambient shipping. (2R) and racemate not listed by major distributors.
(2S) enantiomer offers documented supply chain.
Verify batch-specific COA before use.
Procurement Quality assurance Reproducibility

Optimal Application Scenarios


Diastereoselective Synthesis of β-Amino Sulfoxides

The (2S)-configured sulfinate serves as a precursor to chiral N-Boc-protected β-amino iodide electrophiles, which react with arenesulfenate anions to produce β-amino sulfoxides with diastereomeric ratios of 9:1 to 95:5 and chemical yields of 71–92% [1]. This methodology is established in the primary literature (Söderman & Schwan, J. Org. Chem. 2013) and represents the most quantitatively validated application space for this class of compound. Researchers developing chiral sulfoxide ligands, bioactive sulfoxide-containing molecules, or stereodefined sulfur pharmacophores should prioritize this compound over racemic or (2R)-configured analogs.

Generation of α-Aminoalkyl Radicals for Cascade Reactions

Following the Sakamoto protocol (Org. Lett. 2018), N-Boc-protected α-aminoalkanesulfinates structurally analogous to the target compound are converted to α-aminoalkyl radicals using PhI(OAc)₂ under mild conditions (CH₂Cl₂ or MeCN, 25 °C) and applied in radical 1,2-additions to imines, 1,4-additions to electron-deficient olefins, and addition/cyclization cascades to 2-isocyanobiphenyls [2]. This positions the compound as a strategic building block for medicinal chemistry groups pursuing complexity-generating radical reactions with retention of the Boc-amine handle for subsequent diversification.

Sequential Bifunctional Derivatization for Drug Discovery

The orthogonal Boc-amine and sodium sulfinate handles enable two sequential, chemoselective transformations without intermediate functional group manipulation [3]. A typical workflow involves: (i) sulfinate displacement for C–S, N–S, or S–S bond formation to install the sulfur-containing pharmacophore; (ii) mild acidic Boc deprotection (TFA/CH₂Cl₂); and (iii) amine functionalization via amidation, reductive amination, or sulfonamide formation. This convergent approach is particularly valuable in structure-activity relationship (SAR) campaigns where both the sulfur and nitrogen domains require independent optimization.

Reliable Procurement for Process Chemistry

For process chemistry and scale-up applications where batch-to-batch consistency in enantiopurity is critical, the Sigma-Aldrich/Enamine supply chain (≥95% purity, powder form, documented COA availability) provides a more reliable sourcing pathway compared to specialty vendors for the (2R)-enantiomer or racemate, which lack the quality infrastructure of a major scientific distributor . The defined storage condition (4 °C) and ambient shipping temperature indicate manageable logistics for multi-gram to kilogram procurement scales.

Application
Selection Property
Validation Focus
β-Amino sulfoxide asymmetric synthesis
Stereochemical integrity (2S)
Diastereomeric ratio and yield consistency
α-Aminoalkyl radical generation
Boc-protected amine precursor
Radical addition efficiency and compatibility
Sequential bifunctional derivatization
Orthogonal handles (amine + sulfinate)
Chemoselectivity and step economy
Process chemistry procurement
Enantiopure batch consistency
COA documentation and supply reliability
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